Cas no 3619-02-1 (Acetyl-L-alanine methyl ester)

Acetyl-L-alanine methyl ester Chemical and Physical Properties
Names and Identifiers
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- N-Acetyl-L-alanine methyl ester
- Ac-Ala-OMe
- ACETYL-L-ALANINE METHYLESTER
- Ac-L-Ala-OMe
- L-Alanine, N-acetyl-,methyl ester
- (S)-2-Acetamidopropionic Acid Methyl Ester
- (S)-Methyl 2-Acetamidopropanoate
- L-Alanine, N-acetyl-, methyl ester
- Acetyl-L-alanine methyl ester
- N-Acetyl-L-alanine methyl
- n-acetylalanine methyl ester
- N-acetyl alanine methyl ester
- FQGVVDYNRHNTCK-BYPYZUCNSA-N
- 4572AB
- N-alpha-Acetyl-L-alanine methyl ester
- ST2408350
- (S)-2-Acetylaminopropion
- EN300-2996212
- CHEMBL3278816
- SCHEMBL805648
- AS-48958
- MFCD00038239
- A851270
- (S)-2-Acetylaminopropionic acid methyl ester
- N-Acetyl-L-alanine methyl este
- AKOS006238313
- CS-0158183
- 869082-12-2
- 3619-02-1
- (+)-(S)-L-alanine(S)-(+)-N-acetyl-L-alanine methyl ester
- Alanine, N-acetyl-, methyl ester
- N-alpha-Acetyl-L-alanine methyl ester (Ac-L-Ala-OMe)
- methyl (2S)-2-acetamidopropanoate
- FD21103
- DTXSID60426222
- DB-300065
- A3262
- (S)-(+)-N-acetyl-l-alanine methyl ester
- methyl acetyl-L-alaninate
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- MDL: MFCD00038239
- Inchi: 1S/C6H11NO3/c1-4(6(9)10-3)7-5(2)8/h4H,1-3H3,(H,7,8)/t4-/m0/s1
- InChI Key: FQGVVDYNRHNTCK-BYPYZUCNSA-N
- SMILES: O(C([H])([H])[H])C([C@]([H])(C([H])([H])[H])N([H])C(C([H])([H])[H])=O)=O
Computed Properties
- Exact Mass: 145.07400
- Monoisotopic Mass: 145.07389321g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 3
- Complexity: 144
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 55.4
- XLogP3: -0.6
Experimental Properties
- Color/Form: No data available
- Density: 1.056
- Melting Point: No data available
- Boiling Point: 90°C/2mmHg(lit.)
- Flash Point: No data available
- Refractive Index: 1.426
- PSA: 55.40000
- LogP: 0.07490
- Vapor Pressure: No data available
Acetyl-L-alanine methyl ester Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
-
Warning Statement:
P264 wash thoroughly after treatment
p280 wear protective gloves / protective clothing / wear protective eye masks / wear protective masks
p305 if in eyes
p351 rinse carefully with water for a few minutes
p338 remove contact lenses (if any) and easy to operate, continue rinsing
p337 if eye irritation persists
p313 get medical advice / care - Safety Instruction: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Storage Condition:Store at -20°C.
Acetyl-L-alanine methyl ester Customs Data
- HS CODE:2924199090
- Customs Data:
China Customs Code:
2924199090Overview:
2924199090. Other acyclic amides(Including acyclic carbamates)(Including its derivatives and salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924199090. other acyclic amides (including acyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
Acetyl-L-alanine methyl ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D780782-500g |
methyl (2S)-2-acetamidopropanoate |
3619-02-1 | 97% | 500g |
$1100 | 2024-06-05 | |
eNovation Chemicals LLC | D555431-10g |
(S)-Methyl 2-acetaMidopropanoate |
3619-02-1 | 97% | 10g |
$200 | 2024-05-24 | |
Fluorochem | 222700-25g |
S)-Methyl 2-acetamidopropanoate |
3619-02-1 | 95% | 25g |
£57.00 | 2022-03-01 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A192990-250mg |
Acetyl-L-alanine methyl ester |
3619-02-1 | 97% | 250mg |
¥38.90 | 2023-09-04 | |
Chemenu | CM119714-25g |
N-Acetyl-L-alanine Methyl Ester |
3619-02-1 | 95% | 25g |
$100 | 2022-09-29 | |
Chemenu | CM119714-100g |
N-Acetyl-L-alanine Methyl Ester |
3619-02-1 | 95% | 100g |
$*** | 2023-05-30 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | A3262-5G |
N-Acetyl-L-alanine Methyl Ester |
3619-02-1 | >98.0%(GC) | 5g |
¥80.00 | 2024-04-16 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NM466-200mg |
Acetyl-L-alanine methyl ester |
3619-02-1 | 97% | 200mg |
57CNY | 2021-05-08 | |
Enamine | EN300-2996212-0.1g |
methyl (2S)-2-acetamidopropanoate |
3619-02-1 | 95.0% | 0.1g |
$19.0 | 2025-03-19 | |
Enamine | EN300-2996212-0.25g |
methyl (2S)-2-acetamidopropanoate |
3619-02-1 | 95.0% | 0.25g |
$19.0 | 2025-03-19 |
Acetyl-L-alanine methyl ester Related Literature
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1. Quantitative characterisation of the hydrogen bonding behaviour on the acceptor functions in oligopeptide derivatives with a fluorinated alcoholMonika Plass,Ingrid Schaller J. Chem. Soc. Perkin Trans. 2 2002 186
-
A. K. Croft,M. K. Foley Org. Biomol. Chem. 2008 6 1594
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Charles M. G. Lamb,Jian Shi,Jonathan D. Wilden,Derek Macmillan Org. Biomol. Chem. 2022 20 7343
Additional information on Acetyl-L-alanine methyl ester
Acetyl-L-alanine methyl ester (CAS No. 3619-02-1): A Key Intermediate in Modern Pharmaceutical Synthesis
Acetyl-L-alanine methyl ester, with the chemical identifier CAS No. 3619-02-1, is a significant compound in the realm of pharmaceutical synthesis and biochemical research. This acetylated derivative of L-alanine holds a pivotal role in the development of various therapeutic agents, owing to its structural versatility and reactivity. The compound's unique properties make it an invaluable intermediate in the synthesis of more complex molecules, particularly in the fields of protease inhibition and peptidomimetic drug design.
The molecular structure of Acetyl-L-alanine methyl ester consists of an acetyl group attached to the α-carboxyl group of L-alanine, with a methyl ester substituent on the α-amino group. This configuration imparts a balance of hydrophobicity and reactivity, enabling its use in diverse synthetic pathways. The compound's solubility profile, which includes moderate solubility in organic solvents and water, further enhances its utility in both aqueous and organic reaction media.
In recent years, the pharmaceutical industry has witnessed a surge in the development of peptidomimetics—molecules designed to mimic the biological activity of peptides but with improved pharmacokinetic properties. Acetyl-L-alanine methyl ester serves as a fundamental building block in this domain. Its ability to undergo selective reactions such as amide bond formation and acyl substitution makes it an indispensable tool for medicinal chemists. For instance, it has been employed in the synthesis of protease inhibitors, which are critical in treating conditions like cancer and infectious diseases.
One of the most compelling applications of Acetyl-L-alanine methyl ester is in the field of protease inhibition. Proteases are enzymes that play a crucial role in various physiological processes, and their overactivity or malfunction can lead to numerous diseases. By designing molecules that specifically inhibit these enzymes, researchers have developed effective treatments for conditions such as HIV/AIDS, cancer, and autoimmune disorders. Acetyl-L-alanine methyl ester's structural features allow it to be incorporated into peptidomimetic inhibitors that can selectively target specific proteases without affecting other biological pathways.
The compound's utility extends beyond protease inhibition. It has also been explored in the development of vaccines and immunomodulatory agents. The ability to modify its structure allows for the creation of synthetic peptides that can elicit an immune response without the risks associated with natural peptides. This has opened up new avenues for vaccine development against challenging pathogens.
Recent advancements in synthetic chemistry have further enhanced the applications of Acetyl-L-alanine methyl ester. Techniques such as solid-phase peptide synthesis (SPPS) and flow chemistry have made it possible to incorporate this intermediate into complex molecular architectures with high efficiency and precision. These innovations have not only accelerated drug discovery but also reduced costs associated with peptide-based therapeutics.
The role of computational chemistry in optimizing the use of Acetyl-L-alanine methyl ester cannot be overstated. Molecular modeling and computer-aided drug design (CADD) have enabled researchers to predict the behavior of this compound in various reaction conditions, thereby minimizing trial-and-error experimentation. This approach has led to more efficient synthetic routes and improved yields, making it economically viable for large-scale production.
In conclusion, Acetyl-L-alanine methyl ester (CAS No. 3619-02-1) is a multifaceted compound with far-reaching implications in pharmaceutical research and development. Its structural versatility, reactivity, and compatibility with modern synthetic techniques make it an indispensable tool for medicinal chemists and biologists alike. As research continues to uncover new applications for this compound, its significance is poised to grow even further, contributing to the advancement of therapeutic agents that address some of humanity's most pressing health challenges.
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